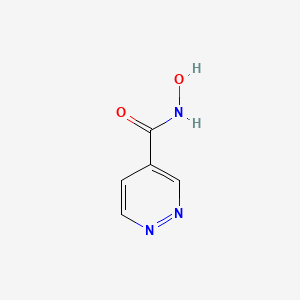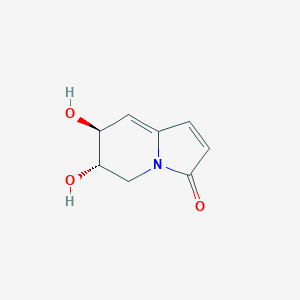
2,2-Difluoroethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the diol into difluoroethane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethane.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2-Difluoroethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
1,1-Difluoroethane: A hydrofluorocarbon with similar fluorine content but different structural properties.
1,2-Difluoroethane: An isomer with fluorine atoms on adjacent carbon atoms, leading to different chemical behavior.
Fluoroethane: A simpler fluorinated ethane derivative with only one fluorine atom.
Uniqueness: 2,2-Difluoroethane-1,1-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the same carbon atoms. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C2H4F2O2 |
|---|---|
Peso molecular |
98.05 g/mol |
Nombre IUPAC |
2,2-difluoroethane-1,1-diol |
InChI |
InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H |
Clave InChI |
VOYLGRBFALRMGT-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
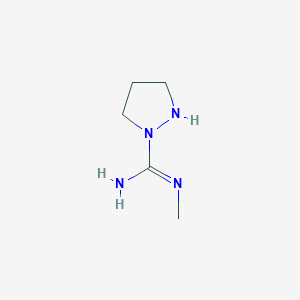
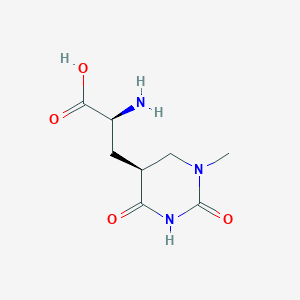
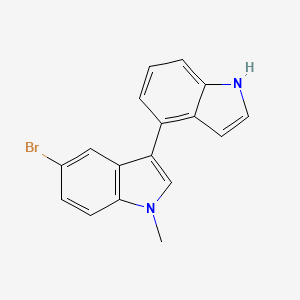
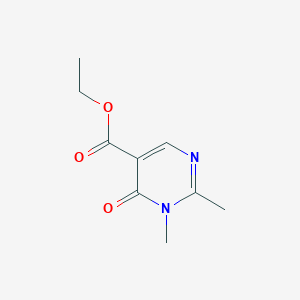
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

